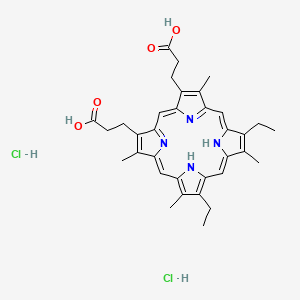

7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride

Description

Porphyrin Macrocycles in Contemporary Scientific Inquiry

Porphyrins are a class of intensely studied tetrapyrrolic macrocycles that are ubiquitous in nature, often found as metal complexes. nih.gov These organic compounds are characterized by a large, aromatic ring structure composed of four pyrrole (B145914) units linked by methine bridges. mdpi.com This fundamental structure imparts upon them a range of remarkable properties, including strong light absorption and emission, and the ability to chelate various metal ions. mdpi.comias.ac.in

The inherent photosensitive nature of porphyrin macrocycles has been a focal point of research since the early 20th century, revealing their potential in applications such as photodynamic therapy. mdpi.com The 22 π-electron system of the porphyrin macrocycle facilitates strong π-π interactions, influencing their spectral properties and making them suitable for various biomedical and material science applications. mdpi.com Researchers continuously explore modifications to the porphyrin architecture to enhance their spectral and pharmacological profiles for a wide array of uses, including catalysis, electron transport, and as models for biological systems. nih.govmdpi.com

Structural Framework of Mesoporphyrin IX Dihydrochloride (B599025) and its Research Significance

Mesoporphyrin IX dihydrochloride is a derivative of protoporphyrin IX, but with its two vinyl groups reduced to ethyl groups. This modification lends the molecule greater chemical stability compared to the more reactive protoporphyrin IX. frontierspecialtychemicals.com The core structure consists of a porphyrin macrocycle with four methyl, two ethyl, and two propionic acid side chains. The dihydrochloride salt form enhances its solubility in aqueous solutions. ontosight.ai

The specific arrangement of its substituents and the inherent properties of the porphyrin ring make Mesoporphyrin IX dihydrochloride a significant tool in research. Its stability allows for more controlled and reproducible experimental outcomes. The propionic acid side chains provide sites for further chemical modification and conjugation to other molecules, such as peptides and polymers. frontierspecialtychemicals.com This adaptability has led to its use in diverse research areas. For instance, it has been investigated as a photosensitizer, where its ability to generate reactive oxygen species upon light activation is harnessed. frontierspecialtychemicals.commedchemexpress.com Furthermore, its structural similarity to naturally occurring porphyrins makes it an excellent model compound for studying the fundamental processes of porphyrin-based systems. ontosight.ai

Scope and Objectives of Current Mesoporphyrin IX Dihydrochloride Research

The current research landscape for Mesoporphyrin IX dihydrochloride is broad and multifaceted, with several key objectives driving scientific investigation. One major area of focus is its application in the development of novel therapeutic and diagnostic agents. This includes its use as a photosensitizer in photodynamic therapy and its potential as an antimicrobial agent. frontierspecialtychemicals.com

Another significant research direction involves its incorporation into advanced materials. Scientists are exploring the use of Mesoporphyrin IX dihydrochloride in the construction of highly efficient dye-sensitized solar cells and as a component in pressure-sensitive paints and oxygen sensors when complexed with platinum(II). frontierspecialtychemicals.comchemicalbook.comfrontierspecialtychemicals.com

Furthermore, ongoing research aims to elucidate the intricate details of its photophysical properties in various environments, such as in solution and when incorporated into sol-gels. frontierspecialtychemicals.com Understanding these fundamental characteristics is crucial for optimizing its performance in various applications. The synthesis of new derivatives and conjugates of Mesoporphyrin IX dihydrochloride also remains an active area of research, with the goal of tailoring its properties for specific functions, such as targeted drug delivery or enhanced catalytic activity. frontierspecialtychemicals.com

Properties

CAS No. |

68938-72-7 |

|---|---|

Molecular Formula |

C34H40Cl2N4O4 |

Molecular Weight |

639.6 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,36,38H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H |

InChI Key |

HKFUTTGVFQLYII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl |

Other CAS No. |

68938-72-7 |

Related CAS |

493-90-3 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis Approaches

The synthesis of Mesoporphyrin IX is effectively achieved through a chemoenzymatic approach that leverages the highly specific and efficient enzymatic machinery of the heme biosynthetic pathway, followed by a chemical reduction step. The process begins with the biosynthesis of Protoporphyrin IX, the immediate precursor to Mesoporphyrin IX.

This natural pathway starts from simple precursors like glycine (B1666218) and succinyl-CoA or glutamic acid. wikipedia.orgfrontierspecialtychemicals.com A series of enzymatic reactions leads to the formation of porphobilinogen, which is then used to construct the tetrapyrrole macrocycle, uroporphyrinogen III. frontierspecialtychemicals.comnih.gov Subsequent enzymatic modifications, including decarboxylations and oxidations, are catalyzed by specific enzymes. The final steps in the formation of Protoporphyrin IX are the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX by the enzyme coproporphyrinogen III oxidase, and the subsequent six-electron oxidation of protoporphyrinogen IX by protoporphyrinogen oxidase. frontierspecialtychemicals.comnih.gov

Once the enzymatically synthesized Protoporphyrin IX is obtained, the final conversion to Mesoporphyrin IX is accomplished through chemical reduction. This step specifically targets the two vinyl groups at positions 2 and 4 of the porphyrin ring, reducing them to ethyl groups. nih.gov This hydrogenation can be achieved using various catalytic systems, such as those involving palladium or platinum, to yield the stable Mesoporphyrin IX structure. nih.gov

Metalation Reactions and Metallomesoporphyrin Formation

The central cavity of Mesoporphyrin IX, defined by four nitrogen atoms, readily coordinates with a wide array of metal ions. This process, known as metalation, yields metallomesoporphyrins with distinct physicochemical properties.

Oxidative Reflux Processes for Metal Ion Insertion (e.g., Tin Mesoporphyrin IX Dichloride Synthesis)

A robust method for inserting metal ions into the porphyrin core is through an oxidative reflux process. This technique is particularly effective for synthesizing compounds like Tin (Sn) Mesoporphyrin IX Dichloride. The general procedure involves heating Mesoporphyrin IX dihydrochloride (B599025) with a suitable metal carrier, such as a tin(II) halide (e.g., stannous chloride), in a solvent like acetic acid. google.com The reaction is carried out at reflux temperature in the presence of an oxidant, which facilitates the insertion of the metal ion into the porphyrin macrocycle. google.com This method is versatile and can be adapted for the insertion of various other metals, including iron, zinc, copper, and nickel, by substituting the tin carrier with the appropriate metal salt. google.com

Spectroscopic Characterization of Metallomesoporphyrins

The successful formation of metallomesoporphyrins is readily confirmed using spectroscopic techniques, primarily UV-Visible absorption spectroscopy and fluorescence spectroscopy. The electronic absorption spectrum of a free-base porphyrin, like Mesoporphyrin IX, is characterized by an intense absorption band near 400 nm, known as the Soret band, and four weaker absorption bands in the 500-750 nm range, called the Q-bands. researchgate.netresearchgate.net

Upon metalation, the symmetry of the porphyrin macrocycle increases from D2h to D4h. This change in symmetry results in a distinct alteration of the Q-band region, where the four bands collapse into two. researchgate.net This spectral simplification serves as a clear indicator of metal insertion. The exact positions of the Soret and Q-bands may also shift depending on the specific metal ion incorporated. researchgate.netias.ac.in Fluorescence spectroscopy provides complementary data; many metalloporphyrins, particularly those with closed-shell metals like zinc, exhibit characteristic fluorescence emission that can be used for characterization. ias.ac.innih.gov

| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| Mesoporphyrin IX (Free Base) | ~400 | Four bands (~500, ~534, ~568, ~622) | researchgate.net |

| Cu(II) Mesoporphyrin | 414-423 | One or two bands (538-590) | nih.gov |

| Zn(II) Mesoporphyrin | 421-432 | Two bands (549-563, 588-604) | nih.gov |

Note: Specific λmax values can vary depending on the solvent.

Formation of Complexes with Transition Metals (e.g., Cu(II), Zn(II))

Mesoporphyrin IX readily forms stable complexes with various transition metals, most notably copper(II) and zinc(II). The synthesis of these metalloporphyrins is typically achieved by reacting the free-base Mesoporphyrin IX with a salt of the desired metal, commonly a metal acetate (B1210297). ias.ac.intu.ac.th

The reaction is generally carried out by refluxing the reactants in an organic solvent such as dimethylformamide (DMF), chloroform (B151607), or methanol (B129727). ias.ac.intu.ac.thnih.gov For instance, Cu(II) mesoporphyrin complexes have been synthesized with high yields using microwave irradiation in DMF. nih.gov Similarly, Zn(II) Mesoporphyrin IX can be prepared by reacting Mesoporphyrin IX with zinc acetate. gaacademy.org The resulting metalloporphyrins are purified by methods like column chromatography. nih.gov The successful synthesis is confirmed by spectroscopic methods, including FT-IR, UV-Vis, and in the case of paramagnetic metals like Cu(II), electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov

Covalent Derivatization Approaches

Beyond metalation, the chemical reactivity of the Mesoporphyrin IX scaffold allows for covalent modifications, particularly at the core nitrogen atoms. These derivatizations can significantly alter the molecule's properties and biological activity.

Alkylation and N-Methylation of the Porphyrin Core (e.g., N-Methyl Mesoporphyrin IX)

The inner nitrogen atoms of the porphyrin core can be alkylated, with N-methylation being a prominent example. nih.gov N-Methyl Mesoporphyrin IX (NMM) is a well-studied derivative synthesized via the direct methylation of Mesoporphyrin IX. nih.gov This reaction typically results in a mixture of four different regioisomers, as the methyl group can attach to any of the four core nitrogens. nih.gov

N-Methyl Mesoporphyrin IX is a notable compound due to its biological activities. It is a potent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway that is responsible for inserting iron into protoporphyrin IX. nih.govnih.govcaymanchem.com This inhibitory action leads to an accumulation of protoporphyrin IX. nih.gov Furthermore, NMM has gained significant attention as a highly selective fluorescent probe for G-quadruplex DNA structures, which are implicated in various cellular processes. nih.govfrontierspecialtychemicals.com The introduction of the methyl group distorts the planarity of the porphyrin ring, a key factor in its selective binding properties. nih.gov

Functionalization via Organometallic Methodologies (e.g., Palladium-Catalyzed Cross-Coupling, C-H Functionalization)

Organometallic chemistry offers powerful tools for the precise functionalization of the mesoporphyrin IX macrocycle. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, which is often difficult to achieve through traditional electrophilic substitution reactions. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most effective strategies for modifying porphyrin frameworks. acs.orgrsc.org These reactions typically involve the coupling of a halogenated or otherwise activated porphyrin with a wide range of coupling partners. For mesoporphyrin IX, this would typically involve initial halogenation (e.g., bromination) at the meso or β-pyrrolic positions, followed by a cross-coupling reaction. Key examples of these reactions applicable to porphyrins include:

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with an organohalide. It is widely used to introduce aryl or vinyl substituents onto the porphyrin ring. acs.orgnih.govelsevierpure.com For instance, a meso-brominated mesoporphyrin IX derivative could be coupled with an arylboronic acid to yield a meso-arylporphyrin. nih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. sigmaaldrich.comresearchgate.net

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.org This method can be used to install alkenyl groups at the meso-positions of a halogenated mesoporphyrin IX, creating, for example, meso-alkenylporphyrins. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a primary method for synthesizing ethynyl-linked porphyrin structures, which are of great interest for their unique electronic and photophysical properties. acs.org A meso-brominated mesoporphyrin IX could be coupled with a terminal alkyne to produce a meso-alkynylporphyrin.

These coupling reactions are often performed on the metallated forms of porphyrins (e.g., zinc or nickel complexes) to enhance solubility and prevent the palladium catalyst from inserting into the free-base macrocycle. nih.govacs.org

C-H Functionalization:

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to pre-functionalized substrates. acs.orgmdpi.com This approach involves the direct conversion of a C-H bond into a C-C or C-X (where X is a heteroatom) bond, bypassing the need for halogenation steps. rsc.org

For porphyrins like mesoporphyrin IX, C-H functionalization can be directed to either the β-pyrrolic positions or the peripheral meso-positions. mdpi.com Iridium-catalyzed borylation, for example, can selectively introduce a boryl group at the β-positions, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. acs.orgmdpi.com Palladium-catalyzed direct arylation is another powerful technique that allows for the coupling of porphyrins with aryl halides, often with high regioselectivity for the more sterically accessible positions. mdpi.com Metalloporphyrins are versatile catalysts capable of functionalizing C-H bonds through various atom/group transfer processes, leading to hydroxylation, amination, and alkylation. rsc.org

| Methodology | Typical Substrate | Reagent | Product | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Meso-bromo-mesoporphyrin IX | Arylboronic acid (Ar-B(OH)₂) | Meso-aryl-mesoporphyrin IX | High functional group tolerance. sigmaaldrich.com |

| Heck Reaction | Meso-bromo-mesoporphyrin IX | Alkene (e.g., Styrene) | Meso-alkenyl-mesoporphyrin IX | Forms C-C double bonds. rsc.org |

| Sonogashira Coupling | Meso-bromo-mesoporphyrin IX | Terminal Alkyne | Meso-alkynyl-mesoporphyrin IX | Creates rigid, linear extensions. acs.org |

| C-H Arylation | Mesoporphyrin IX Metal Complex | Aryl Halide (Ar-X) | β-Aryl-mesoporphyrin IX | No pre-functionalization needed. mdpi.com |

Esterification Reactions (e.g., Mesoporphyrin IX Dimethyl Ester)

The two propionic acid side chains at the 2- and 18-positions of Mesoporphyrin IX are key sites for chemical modification. Esterification of these carboxylic acid groups is a common and crucial derivatization strategy. The resulting esters, most notably Mesoporphyrin IX dimethyl ester, exhibit significantly different physical properties compared to the parent dihydrochloride salt. electronicsandbooks.com

The primary benefits of esterification are:

Enhanced Solubility: The conversion of the polar carboxylic acid groups into less polar ester groups dramatically increases the solubility of the porphyrin in common organic solvents like chloroform, dichloromethane, and methanol. electronicsandbooks.com This improved solubility is highly advantageous for subsequent synthetic manipulations and for purification by column chromatography.

Protection of Carboxylic Acids: The ester groups serve as protecting groups for the carboxylic acids, preventing them from interfering with subsequent reactions that are sensitive to acidic protons or that target other parts of the porphyrin macrocycle.

The most common method for preparing Mesoporphyrin IX dimethyl ester is the Fischer esterification . scienceready.com.au This typically involves dissolving Mesoporphyrin IX (or its iron complex, mesohemin) in a large excess of methanol containing a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). electronicsandbooks.com The reaction is generally allowed to proceed at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion. electronicsandbooks.com The process is an equilibrium reaction, and the use of excess alcohol (methanol) as the solvent drives the reaction toward the formation of the ester product. scienceready.com.au

Following the reaction, the Mesoporphyrin IX dimethyl ester is typically isolated through a liquid-liquid extraction procedure. The reaction mixture is diluted with an organic solvent like chloroform and washed sequentially with water and a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted starting material. electronicsandbooks.comscienceready.com.au

| Reaction | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| Fischer Esterification | Mesoporphyrin IX Dihydrochloride | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Mesoporphyrin IX Dimethyl Ester | Increase organic solubility, protect acid groups. electronicsandbooks.com |

Spectroscopic Elucidation of Molecular and Electronic Structures

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within porphyrin macrocycles. The spectrum of mesoporphyrin IX dihydrochloride (B599025) is characterized by distinct absorption bands that are sensitive to its molecular environment.

Soret and Q-Band Analysis

The electronic absorption spectrum of a typical porphyrin features two main regions: the Soret band and the Q-bands. researchgate.net The Soret band, named after its discoverer Jacques-Louis Soret, is an intense peak observed in the near-ultraviolet region, typically around 400 nm. wikipedia.org This band arises from a strong electronic transition to the second excited state (S0 → S2). researchgate.net For mesoporphyrin IX dihydrochloride, the Soret band maximum (λmax) is observed at approximately 401 nm. sigmaaldrich.com

In the visible region, between 500 and 750 nm, a series of weaker absorption bands known as Q-bands are present. researchgate.netjhuapl.edu These bands correspond to the transition from the ground state to the first excited state (S0 → S1). researchgate.net Free-base porphyrins, like mesoporphyrin IX dihydrochloride, typically exhibit four Q-bands due to the reduced symmetry of the molecule. ionicviper.org This is in contrast to metalloporphyrins which usually show only two Q-bands. jhuapl.edu The presence of four Q-bands in mesoporphyrin IX dihydrochloride is a direct consequence of the two protons in the porphyrin core, which lower the molecular symmetry from D4h to D2h, thereby removing the degeneracy of the lowest unoccupied molecular orbitals (LUMOs). ionicviper.org

The significant difference in intensity between the Soret and Q-bands is explained by Gouterman's four-orbital model. ionicviper.org This model considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). The intense Soret band results from transitions where the transition dipoles reinforce each other, while the weaker Q-bands arise from transitions where the dipoles nearly cancel out. ionicviper.org

Influence of Solvent Environment and pH on Absorption Spectra

The absorption spectrum of mesoporphyrin IX dihydrochloride is significantly influenced by the surrounding solvent and the pH of the solution. 9afi.combiorxiv.org Changes in solvent polarity can lead to shifts in the absorption bands, a phenomenon known as solvatochromism. slideshare.net For instance, polar solvents can interact with the porphyrin molecule, altering the energy levels of its electronic states and causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. 9afi.comresearchgate.net

The pH of the medium plays a crucial role in the spectral properties of porphyrins. researchgate.net In acidic solutions, the inner nitrogen atoms of the porphyrin core can become protonated, forming a dicationic species. researchgate.net This protonation leads to distinct changes in the absorption spectrum. For protoporphyrin IX, a closely related compound, it exists as a monomer in the pH range of 0-3. unipi.itnih.gov In highly acidic conditions, such as in the presence of 1.5 M HCl, porphyrins exhibit sharp Soret bands. rsc.org Conversely, at higher pH values, deprotonation and aggregation can occur, leading to significant spectral changes. unipi.itnih.gov

Spectroscopic Signatures of Aggregation and Monomerization Equilibria

Mesoporphyrin IX dihydrochloride, due to its amphiphilic nature, has a tendency to aggregate in aqueous solutions. biorxiv.orgnih.gov This aggregation is driven by a combination of π-π stacking of the porphyrin rings and hydrogen bonding between the propionate (B1217596) side chains. biorxiv.org UV-Vis spectroscopy is a key technique to monitor these aggregation and monomerization equilibria. nih.gov

The formation of aggregates is typically characterized by changes in the Soret band. biorxiv.org H-aggregation, where the porphyrin molecules stack face-to-face, often results in a blue-shifted and broadened Soret band. biorxiv.org In contrast, J-aggregation, a head-to-tail arrangement, can lead to a red-shifted band. nih.gov For instance, protoporphyrin IX forms H-aggregates at a pH of 4.5, which is characterized by a broad Soret band with shoulders at 356 and 466 nm. biorxiv.org At a pH above 8, it is believed to exist as dimers. unipi.itnih.gov Deviations from the Beer-Lambert law, where absorbance is not linearly proportional to concentration, are also indicative of aggregation processes in solution. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy provides valuable information about the excited states of mesoporphyrin IX dihydrochloride, including their energies, lifetimes, and deactivation pathways.

Emission Spectra and Quantum Yield Determinations (Φf)

Upon excitation, typically into the Soret band, mesoporphyrin IX dihydrochloride exhibits fluorescence emission from its first excited singlet state (S1). The fluorescence spectrum is generally a mirror image of the Q-band absorption spectrum. rsc.org The fluorescence emission of porphyrins typically occurs in the red region of the electromagnetic spectrum. researchgate.net For example, protoporphyrin IX shows a distinct fluorescence maximum at 635 nm. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. kobv.de The determination of Φf can be done through relative or absolute methods. kobv.de For free-base porphyrins, the fluorescence quantum yields are generally around 10%. researchgate.net The nature of the solvent and the aggregation state can significantly impact the quantum yield. Aggregation often leads to fluorescence quenching, resulting in a lower quantum yield. biorxiv.org

Fluorescence Lifetimes and Excited State Dynamics

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for understanding the dynamics of the excited state. The excited-state dynamics of porphyrins can be complex, involving processes like intersystem crossing to the triplet state, internal conversion, and charge transfer. rsc.org

The fluorescence lifetime of porphyrins can be influenced by factors such as the solvent and the presence of heavy atoms. For instance, the presence of sulfur in thienyl-containing porphyrins can enhance intersystem crossing, leading to a reduction in the fluorescence lifetime and quantum yield. dcu.ie The natural radiative lifetime, which is the lifetime in the absence of non-radiative decay pathways, is typically in the nanosecond range for porphyrins. researchgate.net For example, a metal-free porphyrin was reported to have a fluorescence lifetime of 7.9 ns. nih.gov The study of fluorescence lifetimes provides insights into the competition between radiative and non-radiative decay processes that govern the de-excitation of the porphyrin molecule. rsc.org

Vibrational Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful tool for probing the structural details of metalloporphyrins like mesoporphyrin IX at physiologically relevant concentrations. ias.ac.ingatech.edu By tuning the laser excitation wavelength to match the electronic absorption bands of the porphyrin, specific vibrational modes of the chromophore can be selectively enhanced. ias.ac.ingatech.edu This technique is sensitive to the geometric and bonding arrangements, as well as the spin, oxidation, and coordination states of the central metal ion. ias.ac.in

RR studies on mesoporphyrin IX analogs have been instrumental in understanding how the protein environment can control the porphyrin conformation. acs.orgnih.gov The frequencies of the porphyrin skeletal modes are indicative of the ligation and spin state of the heme and can reveal information about stresses induced by the protein. nih.gov Furthermore, the high-frequency region of the RR spectrum contains bands from the peripheral substituents of the porphyrin, which can serve as monitors for contacts with the protein. nih.gov For instance, RR studies of Cu-mesoporphyrin-IX dimethyl ester revealed that the asymmetric placement of side-chain substituents results in a lower rigorous symmetry (Cs) than the idealized D4h symmetry. ias.ac.in

The following table presents selected Raman band parameters for mesoporphyrin IX dimethyl ester, illustrating the insights gained from Resonance Raman spectroscopy.

| Vibrational Mode | Peak Position (cm⁻¹) | Depolarization Ratio (ρ) | Coherent Phase (degrees) |

| ν₂ | 1618 | 0.25 | 0 |

| ν₁₀ | 1645 | 0.15 | 0 |

| ν₁₁ | 1585 | 0.75 | 90 |

| ν₁₉ | 1565 | 0.75 | 90 |

| Data derived from studies on mesoporphyrin IX dimethyl ester. nih.govacs.org |

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that provides vibrational spectra with a signal strength orders of magnitude greater than spontaneous Raman scattering. wikipedia.org This makes it particularly useful for probing molecular vibrations with high sensitivity. wikipedia.orguni-bielefeld.de CARS involves the interaction of three laser beams—a pump beam, a Stokes beam, and a probe beam—with the sample to generate a coherent signal at the anti-Stokes frequency. wikipedia.org

In the context of mesoporphyrin IX, polarization-sensitive (PS) multiplex CARS spectroscopy has been used in conjunction with Resonance Raman spectroscopy to investigate the symmetry properties of selected vibrational modes of its dimethyl ester derivative. nih.govacs.org By analyzing the CARS spectra obtained under different polarization arrangements, researchers can determine the symmetry of the vibrational modes. nih.govacs.org For mesoporphyrin IX dimethyl ester, the observation of totally symmetric vibrations in the PS CARS spectra and the correlation of mode symmetries with coherent phases have provided detailed insights into the molecule's vibrational structure. nih.govacs.org These experimental findings are often complemented by density functional theory (DFT) calculations to provide a more complete understanding of the molecular geometry and vibrational modes. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure and conformation of porphyrins in solution. nih.govnih.gov A key feature of the ¹H NMR spectra of porphyrins is the large dispersion of chemical shifts caused by the ring current effect of the aromatic macrocycle. nih.govuni-muenchen.de This effect results in the inner N-H protons being shifted significantly upfield (to negative ppm values), while the protons on the periphery of the macrocycle (meso and β-protons) are shifted downfield. nih.gov

The precise chemical shifts of these protons are highly sensitive to the porphyrin's conformation and its interactions with the surrounding environment. nih.gov For example, the aggregation of porphyrins in solution can be monitored by changes in the ¹H NMR chemical shifts. nih.gov In aqueous solutions, porphyrins tend to self-aggregate, leading to broadened NMR resonances and shifts that depend on the extent of aggregation and the formation of specific structures like J- or H-aggregates. nih.gov Conversely, in polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO), porphyrins often exist as monomers and exhibit sharp ¹H NMR signals. nih.gov Furthermore, ¹H NMR has been used to study the complex formation between a nickel(II) derivative of mesoporphyrin IX dimethyl ester and piperidine, where the changes in chemical shifts of the porphyrin protons provided information about the stoichiometry and nature of the interaction. rsc.org

The analysis of chemical shifts in the NMR spectra of porphyrins provides a powerful method for probing the electronic structure of the macrocycle. nih.govuni-muenchen.de The ring current-induced shifts (RIS) act as a built-in probe, making the chemical shifts of both the porphyrin itself and any interacting molecules highly sensitive to their proximity and relative orientation to the porphyrin plane. nih.gov

By monitoring the chemical shift perturbations of a macromolecule upon titration with a porphyrin, it is possible to identify the specific sites of interaction and gain insights into the binding geometry. nih.gov This approach has been widely used to study the interactions of porphyrins with various macromolecules, including proteins and polymers. nih.gov For paramagnetic metalloporphyrins, the hyperfine shifts caused by the interaction of the nuclei with the unpaired electrons of the central metal provide an even more sensitive probe of the electronic structure. uni-muenchen.de These shifts are dependent on the oxidation state, spin state, and the nature of the axial ligands coordinated to the metal ion. uni-muenchen.de In the case of iron porphyrins, the pattern of spin delocalization onto the macrocycle can be determined from the NMR isotropic shifts, allowing for the differentiation between σ and π spin delocalization mechanisms. acs.org

The following table provides illustrative ¹H NMR chemical shift ranges for protons in a typical free-base porphyrin, highlighting the significant influence of the macrocyclic ring current.

| Proton Type | Typical Chemical Shift Range (ppm) |

| Inner NH-protons | -2 to -4 |

| meso-protons | 9 to 10 |

| β-pyrrole protons | ~8 |

| These are general ranges and can vary depending on the specific porphyrin, solvent, and aggregation state. nih.gov |

Photophysical Mechanisms and Reactive Species Generation

Singlet Oxygen Generation and Quantum Yields (ΦΔ)

The efficacy of many photosensitizers is determined by their ability to produce singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The generation of singlet oxygen by Mesoporphyrin IX dihydrochloride (B599025) occurs via a Type II photochemical mechanism. Upon light absorption, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of excited-state singlet oxygen (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific ΦΔ values for Mesoporphyrin IX dihydrochloride are not extensively documented, data for the structurally similar Protoporphyrin IX (PpIX) show a high quantum yield of 0.77 nih.gov. Porphyrins, in general, are known for their high singlet oxygen generation capabilities, with quantum yields often exceeding 0.50 in various solvents worldscientific.comresearchgate.net. The determination of ΦΔ is typically performed by measuring the characteristic near-infrared luminescence of singlet oxygen at approximately 1270 nm nih.govworldscientific.comrsc.org.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |

|---|---|---|

| Protoporphyrin IX (PpIX) | 0.77 | Not Specified |

| Lipidated Protoporphyrin IX | 0.87 | Not Specified |

| Talaporfin Sodium | 0.53 | Not Specified |

| Hematoporphyrin Derivative (HpD) | 0.44 - 0.85 | Various Solvents |

| 5,10,15,20-tetraphenyl-21,23-H-porphine (TPP) | 0.66 | Benzene |

This table presents the singlet oxygen quantum yields for Protoporphyrin IX and other related photosensitizers, illustrating the typical range of efficiency for this class of compounds. nih.govresearchgate.netresearchgate.net

Mechanisms of Reactive Oxygen Species (ROS) Formation

Beyond singlet oxygen, photosensitizers like Mesoporphyrin IX dihydrochloride can generate a broader range of reactive oxygen species (ROS) through different pathways. These mechanisms are generally classified as Type I and Type II photoreactions.

The Type II mechanism , as described above, involves energy transfer from the triplet state photosensitizer to molecular oxygen to produce singlet oxygen. This is often the dominant pathway for porphyrins.

The Type I mechanism involves electron transfer reactions. The excited photosensitizer (either in the singlet or triplet state) can interact directly with a substrate molecule, including the solvent or a biological molecule, to produce radical ions. For instance, the photosensitizer can donate an electron to form a radical cation, or accept an electron to form a radical anion. These radical species can then react with molecular oxygen to produce other ROS, such as the superoxide anion (O₂⁻•) and the hydroxyl radical (•OH).

Studies comparing Mesoporphyrin IX dihydrochloride (MPCl) with its dimethyl ester derivative have shown that both are capable of generating ROS. The efficiency and type of ROS produced can be influenced by the photosensitizer's aggregation state and its localization within a specific microenvironment, such as a cellular membrane.

Photobleaching Kinetics and Degradation Pathways

Photobleaching is the light-induced degradation of a photosensitizer, leading to a loss of its light-absorbing and photosensitizing capabilities. This process is a critical factor in dosimetry as it reduces the effective concentration of the photosensitizer over the course of light exposure.

For porphyrins, photobleaching is primarily a self-inflicted process mediated by the very reactive species they generate, particularly singlet oxygen. The degradation involves photooxidation of the porphyrin macrocycle. Studies on the closely related Protoporphyrin IX (PpIX) show that its concentration decays logarithmically upon irradiation, with a reported initial half-life of approximately 2.5 hours under specific light conditions nih.govnih.gov. Further research indicates that 70-95% of PpIX in a cellular environment can be degraded by clinically relevant light doses nih.gov.

The degradation pathways involve the oxidation of the porphyrin ring structure. This can lead to the formation of products such as hydroxyaldehydes and formyl derivatives, or more extensive degradation resulting in the opening of the macrocycle nih.gov. The formation of these photoproducts can be monitored spectroscopically, as some, like the hydroxyaldehyde isomers, exhibit new absorption bands at different wavelengths (e.g., around 670 nm) nih.gov. The kinetics of photobleaching are complex and not strictly first-order, as the rate can depend on the initial concentration and the local environment of the photosensitizer nih.gov.

| Parameter | Finding for Protoporphyrin IX (PpIX) |

|---|---|

| Decay Kinetics | Logarithmic decay |

| Initial Half-life | ~2.5 hours (in vivo, under 500 µmol/m²/s PAR) |

| Degradation Extent | 70-95% degradation with clinical light doses |

| Primary Mechanism | Photooxidation mediated by singlet oxygen |

| Degradation Products | Hydroxyaldehydes, formyl products, ring-opened structures |

This table summarizes key findings on the photobleaching kinetics and degradation of Protoporphyrin IX, which serves as a model for Mesoporphyrin IX dihydrochloride. nih.govnih.govnih.govnih.gov

Excited State Relaxation Processes and Inter-system Crossing

Following the initial absorption of a photon and promotion to an excited singlet state (typically the S₂ state corresponding to the Soret band), Mesoporphyrin IX dihydrochloride undergoes a series of rapid relaxation processes. The molecule quickly relaxes to the lowest excited singlet state (S₁) through internal conversion, a process that occurs on the femtosecond timescale. For the related Protoporphyrin IX, this internal conversion and subsequent vibrational cooling in the S₁ state have been characterized by time constants of approximately 350 fs and 6 ps, respectively nih.govresearchgate.net.

From the S₁ state, the molecule has several competing pathways for de-excitation:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process has a characteristic lifetime, which for monomeric Protoporphyrin IX has been measured to be around 10.4 ns nih.govresearchgate.net.

Non-radiative decay: The molecule can return to the ground state without emitting light, dissipating the energy as heat.

Intersystem Crossing (ISC): The molecule can transition from the singlet state (S₁) to a triplet state (T₁). This process is crucial for Type II photosensitization, as it populates the long-lived triplet state necessary for energy transfer to molecular oxygen. The efficiency of ISC is a key determinant of the singlet oxygen quantum yield. The triplet state itself is much longer-lived than the singlet state, with lifetimes that can extend into the microsecond range manchester.ac.uk. This long lifetime increases the probability of interaction with molecular oxygen.

These excited state dynamics are fundamental to the photosensitizing action of Mesoporphyrin IX dihydrochloride, governing the balance between fluorescence and the generation of reactive species.

Supramolecular Assembly and Aggregation Phenomena

Dimerization and Higher-Order Aggregate Formation in Solution

In aqueous solutions, Mesoporphyrin IX dihydrochloride (B599025) exhibits a strong propensity to form dimers and, under certain conditions, larger aggregates. This behavior is a direct consequence of the molecule's structure, which includes a large, hydrophobic porphyrin core and hydrophilic propionic acid side chains.

The formation of dimers from monomeric porphyrin molecules is a reversible process that can be characterized by a dimerization equilibrium constant (Kd). This constant provides a quantitative measure of the strength of the interaction between two porphyrin molecules in a given solvent system. For mesoporphyrin IX in a phosphate-buffered saline solution at neutral pH and 25°C, the dimerization equilibrium constant has been determined using fluorimetric techniques. nih.gov Dimerization is the predominant aggregation process in the micromolar concentration range. nih.gov

Below is a data table summarizing the reported dimerization equilibrium constant for mesoporphyrin IX under specific conditions.

| Compound | Temperature (°C) | pH | Medium | Dimerization Equilibrium Constant (Kd) (M-1) |

| Mesoporphyrin IX | 25 | Neutral | Phosphate-buffered saline | 5.4 x 106 |

Data sourced from a study on the thermodynamics of porphyrin dimerization in aqueous solutions. nih.gov

It is important to note that this value was determined for mesoporphyrin IX. The dihydrochloride salt may exhibit a different dimerization constant due to the influence of the counterions on the electrostatic interactions between the porphyrin molecules. Further studies specifically on Mesoporphyrin IX dihydrochloride are needed for a precise determination.

The aggregation of Mesoporphyrin IX dihydrochloride is not static but is dynamically influenced by several environmental factors.

pH: The pH of the solution plays a critical role in determining the aggregation state of porphyrins. Studies on the closely related protoporphyrin IX have shown that at low pH (around 3-4), the molecule exists predominantly as a monomer. nih.gov As the pH increases, dimerization and the formation of higher-order aggregates become more favorable. nih.gov This is attributed to the deprotonation of the propionic acid side chains, which alters the electrostatic repulsion between the molecules and facilitates aggregation. In the case of Mesoporphyrin IX dihydrochloride, the protonation state of the pyrrole (B145914) nitrogens and the carboxylic acid groups will similarly dictate the balance of attractive and repulsive forces, thereby influencing its aggregation behavior.

Ionic Strength: The ionic strength of the solution also significantly impacts aggregation. An increase in ionic strength can promote the aggregation of porphyrins by screening the electrostatic repulsion between the charged propionic acid side chains. This allows the hydrophobic and van der Waals interactions to dominate, leading to the formation of larger aggregates. While direct studies on Mesoporphyrin IX dihydrochloride are limited, research on other water-soluble porphyrins has demonstrated a clear correlation between increasing ionic strength and enhanced aggregation.

Concentration: As with any equilibrium process, the concentration of Mesoporphyrin IX dihydrochloride is a key determinant of its aggregation state. At very low concentrations, the monomeric form is favored. As the concentration increases, the probability of intermolecular encounters rises, leading to a shift in the equilibrium towards dimers and higher-order aggregates. nih.gov This concentration-dependent aggregation can be observed through changes in the absorption and fluorescence spectra of the porphyrin solution.

Role of Hydrogen Bonding in Supramolecular System Formation

Hydrogen bonding plays a crucial role in directing the self-assembly of porphyrin molecules into well-defined supramolecular structures. In the case of Mesoporphyrin IX dihydrochloride, the propionic acid side chains are capable of forming strong hydrogen bonds. These interactions, in conjunction with π-π stacking of the porphyrin cores, contribute to the stability and specific geometry of the resulting aggregates. Research on protoporphyrin IX has highlighted that the half-neutralization of the carboxylic acid side chains can lead to a network of intermolecular hydrogen bonds, which further stabilizes the supramolecular assembly.

Self-Sorting and Controlled Assembly in Designed Systems

The principles of molecular recognition can be harnessed to achieve self-sorting and controlled assembly of porphyrins into complex, functional architectures. By designing porphyrin building blocks with specific recognition sites, it is possible to direct their assembly into predetermined structures. For instance, the use of complementary hydrogen bonding motifs on different porphyrin units can lead to the formation of specific multi-porphyrin macrocycles. While specific examples involving Mesoporphyrin IX dihydrochloride in such designed systems are not extensively documented in the literature, the fundamental principles suggest its potential as a versatile component in the construction of such controlled supramolecular architectures.

Porphyrin Confinement and Aggregation within Porous Matrices (e.g., Sol-Gel Derived Systems)

Confining Mesoporphyrin IX within the nanoscale pores of a matrix, such as a sol-gel derived system, can significantly alter its aggregation behavior and photophysical properties. The rigid and confined environment of the matrix can prevent the extensive aggregation that occurs in solution, leading to a higher proportion of monomeric or dimeric species.

Studies on the photophysics of Mesoporphyrin IX incorporated into sol-gel derived matrices have shown that the spectroscopic properties of the porphyrin are influenced by the nature of the matrix precursor (e.g., titanium or silicon-based) and the presence of additives. The decrease in dimer formation within the forming SiO2 network suggests that steric hindrance plays a significant role in controlling aggregation. The environment within the pores, including its polarity and the presence of residual solvent molecules, can also fine-tune the interactions between the confined porphyrin molecules. This controlled aggregation within a solid support is of interest for the development of materials with specific optical and sensing properties.

Intermolecular Interactions with Biological Macromolecules and Model Systems

Nucleic Acid Interactions

The planar aromatic structure of porphyrins allows them to interact with nucleic acids through various binding modes, including intercalation between base pairs, external groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.govresearchgate.netnih.gov The specific nature of these interactions is influenced by the porphyrin's peripheral substituents, central metal ion (or lack thereof), and the topology of the nucleic acid. nih.govresearchgate.netnih.gov

G-quadruplexes (G4) are non-canonical four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in various cellular processes, including the regulation of gene expression, and are considered promising targets for therapeutic intervention. nih.gov While various porphyrins have been investigated for their ability to bind and stabilize G-quadruplex structures, the majority of research has focused on the N-methylated derivative of Mesoporphyrin IX, N-methyl mesoporphyrin IX (NMM). nih.govnih.govresearchgate.net

Literature suggests that N-methyl mesoporphyrin IX exhibits significantly improved binding and stabilization properties for G-quadruplexes compared to Mesoporphyrin IX dihydrochloride (B599025). sigmaaldrich.com

Detailed studies determining the specific binding stoichiometry and affinities of Mesoporphyrin IX dihydrochloride with G-quadruplex DNA are not extensively available in the reviewed scientific literature. Research has predominantly focused on its N-methylated counterpart, N-methyl mesoporphyrin IX (NMM), which has shown varying binding affinities for different G-quadruplex structures. nih.gov For instance, NMM binds to the human telomeric G-quadruplex with a binding constant in the range of 10^5 M⁻¹, while its affinity for other G-quadruplexes can be higher. nih.gov

There is limited direct evidence in the scientific literature to suggest that Mesoporphyrin IX dihydrochloride is a potent stabilizer of G-quadruplex conformations. In contrast, its derivative, N-methyl mesoporphyrin IX (NMM), is recognized for its ability to selectively stabilize parallel-stranded G-quadruplex structures. nih.gov Some reports even indicate that the unmethylated Mesoporphyrin IX does not significantly stabilize G-quadruplex DNA in Fluorescence Resonance Energy Transfer (FRET) melting assays.

Spectroscopic techniques are crucial for characterizing the interaction between porphyrins and G-quadruplex DNA.

UV-Vis Spectroscopy: Upon binding of a porphyrin to a G-quadruplex, changes in the Soret band of the porphyrin's UV-Vis spectrum, such as a red shift and hypochromicity or hyperchromicity, are typically observed. nih.gov While these studies are extensive for NMM, specific UV-Vis titration data for Mesoporphyrin IX dihydrochloride with G-quadruplexes is not widely reported. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to observe conformational changes in the G-quadruplex upon ligand binding. mdpi.com The appearance of an induced CD signal in the Soret band region of the porphyrin is a strong indicator of interaction. mdpi.com While this is a common technique used to study porphyrin-G4 interactions, specific CD studies detailing the interaction of Mesoporphyrin IX dihydrochloride are scarce. nih.govmdpi.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based melting assays are a high-throughput method to assess the thermal stabilization of G-quadruplexes by a ligand. As mentioned, studies using this technique have suggested that Mesoporphyrin IX dihydrochloride is not a significant stabilizer of G-quadruplex structures.

Porphyrins can also interact with other DNA topologies, such as duplex DNA (B-DNA and Z-DNA). The binding can occur through intercalation, where the porphyrin stacks between the base pairs, or through external groove binding. nih.govresearchgate.netnih.gov The mode of binding is dependent on the specific porphyrin and the DNA sequence. For instance, some cationic porphyrins have been shown to intercalate into GC-rich regions of duplex DNA. researchgate.net However, detailed studies focusing specifically on the interaction of Mesoporphyrin IX dihydrochloride with various DNA topologies are not as prevalent in the literature as those for other porphyrin derivatives.

Binding to G-quadruplex DNA Structures

Protein Binding Studies

Mesoporphyrin IX and its derivatives are known to interact with various proteins, which can influence their transport, localization, and biological activity.

One of the most studied interactions is with serum albumins , such as human serum albumin (HSA) and bovine serum albumin (BSA). These proteins can act as carriers for porphyrins in the bloodstream. nih.govresearchgate.net The binding of porphyrins to albumin can lead to changes in their photophysical properties and can reduce their tendency to aggregate in aqueous environments. nih.gov Studies with the structurally similar protoporphyrin IX have shown that it binds to HSA with association constants in the range of 10^5 M⁻¹. nih.govdntb.gov.ua The binding is thought to occur in hydrophobic pockets of the protein, such as the subdomain IIA. nih.gov

Another significant protein interaction is with ferrochelatase , the terminal enzyme in the heme biosynthetic pathway. nih.govnih.gov Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. Mesoporphyrin IX can act as a substrate for this enzyme, although protoporphyrin IX is the natural substrate. nih.gov The N-methylated derivative, N-methyl mesoporphyrin IX, is a known potent inhibitor of ferrochelatase. scbt.com

Interaction with Ferrochelatase and Mechanisms of Enzyme Inhibition

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme. frontiersin.orgebi.ac.uk Mesoporphyrin IX, a closely related porphyrin, and its derivatives like N-methylmesoporphyrin (N-MeMP), are significant tools for studying the enzyme's mechanism due to their role as inhibitors. nih.govscbt.com The interaction is characterized by a high degree of specificity, involving conformational changes in both the enzyme and the porphyrin macrocycle.

The binding of porphyrins to the ferrochelatase active site is a highly specific process, governed by key amino acid residues that ensure proper orientation and facilitate the catalytic reaction or, in the case of inhibitors, block it. pnas.org The active site contains a majority of the conserved amino acid residues, many of which form an extensive hydrogen bond network. frontiersin.org

Structural studies have identified several crucial residues that interact with the porphyrin molecule. In human ferrochelatase, the two propionate (B1217596) side chains of the porphyrin are key to its specific orientation. pnas.org One propionate forms a salt bridge with Arginine-115 (R115), while the other engages in a hydrogen-bonding network with Serine-130 (S130) and Tyrosine-123 (Y123). pnas.orgnih.gov These interactions ensure a snug fit of the porphyrin within the active site. pnas.org

The stereospecificity of inhibition has been demonstrated through studies with N-methylmesoporphyrin (N-MeMP). Research on Bacillus subtilis ferrochelatase showed that only one of the eight possible N-MeMP isomers binds to the wild-type enzyme. nih.govnih.gov However, mutation of a key active site residue, Histidine-183 to Alanine (H183A), resulted in the binding of a different N-MeMP isomer, highlighting the role of this residue in controlling stereospecificity. nih.govnih.gov Furthermore, Proline-255 (Pro-229 in B. subtilis) is another residue suggested to influence the regiospecificity of porphyrin binding by affecting the conformation of a loop that interacts directly with the porphyrin. nih.govnih.gov The invariant Histidine residue (H263 in human ferrochelatase) is centrally located in the active site and is implicated in metal binding and proton abstraction. nih.govpnas.org

Mutations in these and other active site residues can significantly alter the enzyme's affinity for substrates and inhibitors. For instance, replacing Proline-255 with Arginine or Glycine (B1666218) in murine ferrochelatase decreased the binding affinity for N-methylprotoporphyrin by an order of magnitude and increased the inhibition constant (Ki) by approximately two orders of magnitude, demonstrating the critical role of this residue in maintaining the protein's conformation and selectivity. nih.gov

Table 1: Key Active Site Residues in Human Ferrochelatase and Their Interactions

| Residue | Interaction with Porphyrin | Consequence of Interaction/Mutation |

| Arginine-115 (R115) | Forms a salt bridge with a propionate side chain. pnas.orgnih.gov | Crucial for specific spatial orientation of the porphyrin. pnas.org |

| Tyrosine-123 (Y123) | Hydrogen bonding with a propionate side chain. pnas.orgnih.gov | Contributes to the specific positioning of the porphyrin. pnas.org |

| Serine-130 (S130) | Hydrogen bonding with a propionate side chain. pnas.orgnih.gov | Ensures proper porphyrin orientation. pnas.org |

| Histidine-263 (H263) | Positioned directly above the porphyrin ring nitrogen. pnas.org | Implicated in metal binding and proton abstraction. nih.govpnas.org |

| Glutamate-343 (E343) | Part of a hydrogen bond network at the bottom of the active site. frontiersin.org | Variants show decreased catalytic activity; proposed to be involved in proton abstraction via H263. nih.gov |

| Proline-255 (murine) | Located in an active-site loop. nih.gov | Mutations drastically reduce inhibition by N-methylprotoporphyrin, suggesting a role in maintaining protein conformation and selectivity. nih.gov |

A key component of the ferrochelatase catalytic mechanism is the distortion of the porphyrin macrocycle upon binding to the active site. nih.govnih.gov This distortion is believed to facilitate the insertion of the metal ion by making the pyrrole (B145914) nitrogens more accessible. nih.gov

Initial models, based on the crystal structure of B. subtilis ferrochelatase with the inhibitor N-methylmesoporphyrin (N-MeMP) bound, suggested a significant 36° bend in the macrocycle. pnas.org However, subsequent studies on human ferrochelatase with its natural substrate, protoporphyrin IX, revealed a more modest distortion of approximately 10-11.5°. frontiersin.orgpnas.org This distortion is characterized as a "saddle" conformation. pnas.org Resonance Raman spectroscopy studies have corroborated that porphyrin distortion, specifically a saddling deformation, occurs upon binding and is crucial for catalytic efficiency. nih.govresearchgate.net

The degree of distortion is dependent on the porphyrin's position within the active site. For example, deuteroporphyrin (B1211107) IX 2,4-disulfonic acid, which binds closer to the protein surface, does not undergo any distortion upon binding, underscoring the importance of deep insertion into the active site pocket for inducing the necessary strain. nih.govnih.gov The binding event itself triggers a significant conformational change in the enzyme, causing the "mouth" of the active site to close and completely engulf the porphyrin macrocycle, sequestering it from the solvent. frontiersin.orgpnas.org This dynamic closing of the active site is a key feature of the enzyme's function. frontiersin.org

Binding to Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, particularly human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the circulatory system. nih.govnih.gov They are known to bind a wide variety of endogenous and exogenous compounds, including porphyrins. nih.gov The interaction of Mesoporphyrin IX and its close analog protoporphyrin IX (PpIX) with serum albumins is crucial for their transport, solubility, and bioavailability. nih.govhilarispublisher.com

Protoporphyrin IX (PpIX) has been shown to bind to human serum albumin (HSA) at specific sites. nih.govnih.gov Spectroscopic and molecular docking studies have identified binding sites within subdomains IB and IIA of HSA. nih.govnih.govdntb.gov.ua The binding involves a strong "sandwich-type" complex where the highly conjugated porphyrin ring system interacts with the aromatic side chains of tryptophan and tyrosine residues. nih.govdntb.gov.ua

The affinity of porphyrins for serum albumins is significant. For PpIX binding to HSA, association constants (Ka) have been reported in the range of 1.68 x 105 M-1 to 9.34 x 106 M-1, depending on the measurement technique and conditions. nih.govnih.govnih.gov Studies with bovine serum albumin (BSA) have also demonstrated strong binding, which is influenced by pH. scielo.br Interestingly, the binding constant of synthetic PpIX to BSA was found to be about 20% lower at pH 4.5 than at pH 7.3, despite the favorable electrostatic attraction between the positively charged BSA and negatively charged porphyrin at the lower pH. scielo.br This suggests that hydrophobic interactions play a dominant role and that increased porphyrin aggregation at lower pH can reduce the observed binding affinity. scielo.br

Table 2: Binding Affinities of Protoporphyrin IX to Serum Albumins

| Porphyrin | Albumin | Method | Binding/Association Constant (Ka or Kb) | Reference |

| Protoporphyrin IX | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1.68 x 105 M-1 (λex = 280 nm) | nih.govnih.gov |

| Protoporphyrin IX | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 2.30 x 105 M-1 (λex = 295 nm) | nih.govnih.gov |

| Protoporphyrin IX | Human Serum Albumin (HSA) | Affinity Capillary Electrophoresis | 9.34 x 106 M-1 | nih.gov |

| Synthetic Protoporphyrin IX | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Kb is ~20% lower at pH 4.5 than at pH 7.3 | scielo.br |

| Iron Protoporphyrin IX | Bovine Serum Albumin (BSA) | Scatchard Analysis | ~105 M-1 (low affinity), 20-30 fold higher (high affinity) | nih.gov |

The association of porphyrins with serum albumin can modulate their chemical properties, including their oxidizing potential. nih.govbiorxiv.org Protoporphyrin IX can exist in different aggregation states (monomers, dimers, and larger aggregates), and these different forms have distinct oxidizing potentials. nih.govresearchgate.net Research has shown that albumin preferentially binds to PpIX dimers and enhances their oxidizing ability. nih.govbiorxiv.org

This modulation is significant because porphyrin-mediated oxidation is a key mechanism of their biological effects, including cytotoxicity. nih.govnih.govresearchgate.net The photosensitization of protein-bound PpIX can generate singlet oxygen, leading to the oxidation of specific amino acid residues, which in turn can cause protein aggregation. nih.govnih.gov By binding to porphyrins, albumin can act as a "sponge," potentially protecting cells from porphyrin-induced stress and protein aggregation. biorxiv.orgresearchgate.net This highlights the dual role of albumin in not only transporting porphyrins but also modulating their reactivity and potential toxicity. nih.govbiorxiv.org

Ligand Insertion into Protein Scaffolds

Mesoporphyrin IX can be inserted as a prosthetic group into heme-free protein scaffolds, known as apoproteins, to create artificial metalloproteins. This process has been demonstrated with apomyoglobin, the protein component of myoglobin. nih.gov The insertion of metal-free Mesoporphyrin IX, as well as its copper and manganese complexes, into apohemoglobin has also been successfully prepared and characterized. nih.gov

The resulting reconstituted proteins, such as ytterbium(III) mesoporphyrin IX-myoglobin, can be studied to understand the environment of the heme-binding pocket. nih.gov These artificial constructs serve as valuable probes, allowing researchers to investigate the structural and functional roles of both the porphyrin and the surrounding protein matrix. The ability to insert Mesoporphyrin IX into different protein scaffolds opens up possibilities for designing novel proteins with tailored catalytic or binding properties.

Membrane and Liposome Interactions

The interaction of Mesoporphyrin IX dihydrochloride with lipid bilayers is a critical determinant of its biological effects. These interactions are governed by the physicochemical properties of both the porphyrin and the membrane.

Determination of Binding Parameters and Localization within Lipid Bilayers

The binding and localization of Mesoporphyrin IX dihydrochloride (MPCl) within lipid bilayers have been investigated using various spectroscopic techniques, particularly fluorescence spectroscopy. Studies comparing MPCl with its non-esterified form, Mesoporphyrin IX dimethyl ester (MPE), in small unilamellar vesicles (SUVs) composed of saturated phosphatidylcholines have revealed distinct binding behaviors.

In general, the binding affinity of the more hydrophobic MPE to liposomes is considerably greater than that of the more hydrophilic MPCl. nih.gov The localization of these porphyrins within the lipid bilayer also differs significantly. Site-selective fluorescence spectroscopy has identified distinct binding sites for MPCl compared to MPE. While MPE is found to occupy a site between the two lipid layers ("site I") and another between the hydrocarbon chains ("site II"), MPCl does not appear to localize at "site I". Instead, it occupies "site II" and a new location, "site III". nih.gov "Site II" is situated within the hydrophobic core of the membrane, among the hydrocarbon chains of the lipid molecules. "Site III" is located closer to the membrane surface, along the outer part of the hydrocarbon chains, partially inserted between the lipid head groups. nih.gov This suggests that the propionic acid side chains of Mesoporphyrin IX dihydrochloride influence its positioning within the membrane, favoring a more superficial location compared to its esterified counterpart.

The binding of Mesoporphyrin IX to liposomes is a dynamic process that can be influenced by its aggregation state in the aqueous phase. Studies on related porphyrins like deuteroporphyrin IX and protoporphyrin IX have shown that the membrane primarily binds the monomeric form of the porphyrin. The dimerization of the porphyrin in the aqueous solution indirectly affects the amount of monomer available for membrane binding.

Table 1: Binding Site Localization of Mesoporphyrin Derivatives in Liposomes nih.gov

| Binding Site | Proposed Location within Lipid Bilayer | Occupied by MPE | Occupied by MPCl |

| Site I | Between the two lipid layers | Yes | No |

| Site II | Between the hydrocarbon chains | Yes | Yes |

| Site III | Along the outer part of the hydrocarbon chains, partially inserted between lipid head groups | No | Yes |

Mechanisms of Membrane Perturbation and Disruption

The perturbation and disruption of cellular membranes by Mesoporphyrin IX dihydrochloride are primarily linked to its photosensitizing properties. Upon activation by light, porphyrins can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are highly reactive and can induce significant damage to cellular components, particularly lipids and proteins.

The primary mechanism of membrane damage involves the photodynamic action of the porphyrin. When embedded within the lipid bilayer, Mesoporphyrin IX dihydrochloride can absorb light energy and transfer it to molecular oxygen, generating singlet oxygen. nih.gov This highly reactive species can then initiate a cascade of oxidative reactions within the membrane.

One of the major consequences of singlet oxygen generation is lipid peroxidation . nih.gov This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are abundant in cellular membranes. Lipid peroxidation leads to the formation of lipid hydroperoxides and other reactive products that can alter the structural integrity and fluidity of the membrane. This can result in increased membrane permeability, loss of electrochemical gradients, and eventual cell death. Studies on other porphyrins have shown that upon photoexcitation, they can induce a significant extent of membrane lipid peroxidation, as evidenced by the formation of thiobarbituric acid reactive substances and lipid hydroperoxides. nih.gov The damage is primarily attributed to singlet oxygen and, to a lesser extent, other free radicals. nih.gov

The localization of the porphyrin within the membrane is a key factor in determining the extent and nature of the damage. Since Mesoporphyrin IX dihydrochloride localizes within the hydrocarbon core and near the headgroup region, it is well-positioned to initiate oxidative damage to the lipid acyl chains.

Influence on Membrane Anisotropy

Membrane anisotropy, a measure of the rotational mobility of molecules within the lipid bilayer, is an indicator of membrane fluidity or order. Changes in membrane anisotropy can reflect alterations in the physical state of the membrane, which can impact various cellular functions.

While direct studies on the effect of Mesoporphyrin IX dihydrochloride on membrane anisotropy are limited, research on other porphyrins provides insights into their potential influence. The incorporation of porphyrin molecules into the lipid bilayer can alter the packing of lipid molecules, thereby affecting membrane fluidity. The extent of this effect depends on the concentration of the porphyrin, its specific location within the bilayer, and the lipid composition of the membrane.

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives are commonly employed to assess membrane fluidity. For instance, studies on the interaction of asymmetrical porphyrins with cell membranes have utilized the fluorescent probe TMA-DPH to monitor changes in membrane anisotropy. These studies have shown that porphyrins can indeed influence the fluidity of cellular membranes. The incorporation of these molecules can either increase or decrease membrane order depending on their structure and interaction with the lipid components.

The localization of Mesoporphyrin IX dihydrochloride, with its polar propionic acid groups likely anchored near the headgroup region and the hydrophobic macrocycle inserted into the acyl chain region, suggests a potential to disrupt the ordered packing of lipids. This could lead to an increase in membrane fluidity (a decrease in anisotropy). However, the specific effect would also depend on the initial phase state of the membrane. In more fluid membranes, the introduction of a relatively rigid porphyrin ring could potentially decrease fluidity (increase anisotropy). Further experimental studies using fluorescence anisotropy measurements are needed to definitively characterize the influence of Mesoporphyrin IX dihydrochloride on membrane order.

Advanced Analytical and Methodological Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Porphyrin Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for the sensitive and selective quantification of porphyrins, including Mesoporphyrin IX, in complex biological matrices. medchemexpress.commedchemexpress.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of low-abundance porphyrins.

The quantification of porphyrins by LC-MS/MS typically involves reversed-phase chromatography to separate the different porphyrin species, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eu In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other molecules in the sample. eurl-pesticides.euresearchgate.net

For porphyrin analysis, electrospray ionization (ESI) is a commonly employed ionization technique. medchemexpress.com While porphyrins can be detected in both positive and negative ion modes, the presence of two carboxylic acid groups on compounds like Mesoporphyrin IX can lead to enhanced signal intensity in the negative ion mode (ESI-). nih.gov

A typical LC-MS/MS workflow for porphyrin analysis includes:

Sample Preparation: Extraction of porphyrins from the biological matrix (e.g., cells, tissues, fluids) is a critical step. A common method involves cell lysis followed by liquid-liquid extraction using a solvent mixture like ethyl acetate (B1210297) and acetic acid. medchemexpress.comnih.gov

Chromatographic Separation: A reversed-phase column, such as a C18 column, is often used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.gov

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific MRM transitions for each porphyrin of interest. While specific transitions for Mesoporphyrin IX dihydrochloride (B599025) are proprietary to individual laboratories, the principle remains the same as for other porphyrins like protoporphyrin IX.

The table below illustrates a hypothetical set of parameters for an LC-MS/MS method for Mesoporphyrin IX, based on typical values for similar porphyrins.

| Parameter | Value |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |

| Collision Energy | Optimized for each transition |

This table presents a generalized example of LC-MS/MS parameters and does not represent a specific validated method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the assessment of the purity of Mesoporphyrin IX dihydrochloride and for its separation from other porphyrins. nih.govthermofisher.comsigmaaldrich.com Commercial suppliers of Mesoporphyrin IX dihydrochloride often provide a purity value determined by HPLC, which is a critical parameter for ensuring the reliability of experimental results. thermofisher.comsigmaaldrich.com Purity levels are typically expected to be high, often in the range of 95-97%. thermofisher.comsigmaaldrich.com

Reversed-phase HPLC is the most common mode of chromatography used for porphyrin analysis. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18-silica) and the polar mobile phase. The elution order of porphyrins is influenced by their polarity, which is determined by the number and nature of their side chains.

A typical HPLC method for porphyrin analysis, including Mesoporphyrin IX, would involve:

Stationary Phase: A C18 or C8 reversed-phase column is commonly used.

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.gov The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the sequential elution of porphyrins with increasing hydrophobicity.

Detection: Porphyrins exhibit strong absorbance in the Soret band (around 400 nm), making UV-Vis detection a straightforward and sensitive method. sigmaaldrich.comresearchgate.net Fluorescence detection can also be used, offering even higher sensitivity for some applications. nih.gov

The following table provides an example of a gradient elution program for the separation of a mixture of porphyrins.

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 30 | 90 | 10 |

This table illustrates a general gradient profile for porphyrin separation by HPLC.

Spectroscopic Assays for Enzyme Activity and Inhibition Screening

The distinct spectroscopic properties of Mesoporphyrin IX dihydrochloride make it a valuable tool in various spectroscopic assays for measuring enzyme activity and for high-throughput screening of potential inhibitors. medchemexpress.commedchemexpress.com Its ability to act as a photosensitizer and to interact with biological molecules is central to these applications. medchemexpress.com

One area of application is in the study of viral inhibition. For instance, Mesoporphyrin IX has been shown to inhibit the activity of vesicular stomatitis virus (VSV). medchemexpress.com In such assays, the porphyrin's ability to insert into the viral membrane and, upon photoactivation, induce cross-linking of viral glycoproteins can be monitored spectroscopically. The reduction in viral activity can be quantified by measuring changes in fluorescence or other optical properties.

Furthermore, metallated derivatives of Mesoporphyrin IX, such as Pd(II) Mesoporphyrin IX, are utilized as biochemical reagents in various assays. medchemexpress.com These complexes can have unique photophysical properties, such as phosphorescence, which can be exploited for developing sensitive detection methods.

The principles of a spectroscopic inhibition screening assay using Mesoporphyrin IX dihydrochloride could involve:

Incubating the target (e.g., a virus or an enzyme) with a library of potential inhibitors in the presence of Mesoporphyrin IX.

Using a light source to excite the porphyrin.

Measuring a spectroscopic signal (e.g., fluorescence, absorbance, or phosphorescence) that is modulated by the interaction of the porphyrin with the target.

Identifying "hits" from the library as compounds that cause a significant change in the spectroscopic signal, indicating a disruption of the porphyrin-target interaction or a modulation of the enzyme's activity.

The following table outlines the key components of a hypothetical spectroscopic assay for screening viral inhibitors.

| Assay Component | Description |

| Target | Vesicular Stomatitis Virus (VSV) |

| Probe | Mesoporphyrin IX dihydrochloride |

| Test Compounds | Library of potential viral inhibitors |

| Detection Method | Fluorescence spectroscopy to measure changes in emission intensity or lifetime upon porphyrin-virus interaction and photo-induced cross-linking. |

| Endpoint | Reduction in a fluorescence signal correlated with the inhibition of viral activity. |

This table provides a conceptual framework for a spectroscopic screening assay.

Advanced Fluorescence Techniques for Interaction Characterization (e.g., Dynamic Light Scattering, Fluorescence Correlation Spectroscopy)

Advanced fluorescence techniques, such as Dynamic Light Scattering (DLS) and Fluorescence Correlation Spectroscopy (FCS), provide powerful means to characterize the interactions and dynamics of Mesoporphyrin IX dihydrochloride and related porphyrins in solution. nih.govnih.govnih.govinnopharmatechnology.com